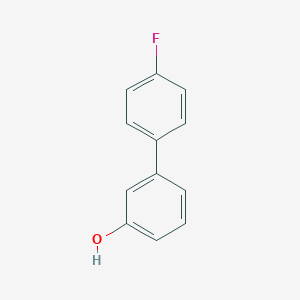

3-(4-Fluorophenyl)phenol

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZGBYKFVYILAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562739 | |

| Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-41-7 | |

| Record name | 4'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)phenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)phenol is a fluorinated biphenyl derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural information, and relevant experimental methodologies. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly influence the molecule's physicochemical and biological properties, making it a compound of interest for the development of novel therapeutic agents and functional materials. This document serves as a foundational resource for professionals engaged in research and development involving this and related molecular scaffolds.

Chemical Structure and Identification

The structural identity of this compound is defined by a phenol ring linked to a 4-fluorophenyl group at the meta position. This arrangement confers a specific three-dimensional conformation and electronic distribution that dictates its chemical reactivity and biological interactions.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10540-41-7[1][2] |

| Molecular Formula | C₁₂H₉FO[1] |

| SMILES | C1(=CC=C(C=C1)C2=CC=C(C=C2)F)O[1] |

| InChI Key | RHMPLDJJXGPMEX-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 188.20 g/mol [1] | |

| Melting Point | Data not available | Expected to be a solid at room temperature, similar to other biphenyl derivatives. |

| Boiling Point | Data not available | Likely to be significantly higher than that of phenol (181.7 °C) due to increased molecular weight. |

| Solubility | Sparingly soluble in water | Phenol has a solubility of 8.3 g/100 mL in water. The larger, more hydrophobic biphenyl structure of this compound is expected to decrease water solubility.[3] It is expected to be soluble in organic solvents like methanol, ethanol, and acetone. |

| pKa | ~9-10 | The pKa of phenol is 9.95.[3] The fluorine substituent, being electron-withdrawing, is expected to slightly increase the acidity of the phenolic proton, resulting in a slightly lower pKa compared to phenol. For comparison, the pKa of 4-fluorophenol is 9.89.[4] |

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

General Protocol:

-

Reactants: 3-Methoxyphenylboronic acid and 1-bromo-4-fluorobenzene (or 3-bromophenol and 4-fluorophenylboronic acid).

-

Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A two-phase solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and water.

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Demethylation (if using 3-methoxyphenylboronic acid): The resulting 3-methoxy-4'-fluorobiphenyl can be demethylated to yield the final product, this compound, using a reagent such as boron tribromide (BBr₃).

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the phenol ring will be influenced by the hydroxyl group, while those on the fluorophenyl ring will show coupling to the fluorine atom. The phenolic proton will appear as a broad singlet, the position of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 188.20). Fragmentation patterns may include the loss of CO, F, and other characteristic fragments of biphenyl and phenol structures.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Biological Activity and Potential Applications

Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5] The introduction of a fluorine atom can enhance these properties by increasing metabolic stability, improving membrane permeability, and altering binding interactions with biological targets.

While specific studies on the biological activity of this compound are limited in publicly available literature, its structural motif is present in various biologically active molecules. For instance, fluorophenyl groups are common in many approved drugs, where they contribute to improved pharmacokinetic and pharmacodynamic profiles.

Potential areas of investigation for this compound include:

-

Enzyme Inhibition: The phenol and fluorophenyl moieties could serve as pharmacophores for interaction with various enzyme active sites.

-

Receptor Modulation: The compound could be explored as a ligand for nuclear receptors or other cell surface receptors.

-

Anticancer Research: Many biphenyl and phenol derivatives have demonstrated cytotoxic effects against cancer cell lines.[6]

-

Neuropharmacology: The blood-brain barrier permeability of small molecules can sometimes be enhanced by fluorination, suggesting potential applications in targeting the central nervous system.

Diagram of a Potential Signaling Pathway Interaction:

Given that many polyphenolic compounds exert their effects through modulation of inflammatory pathways, a hypothetical interaction with the Toll-like Receptor 4 (TLR4) signaling pathway is depicted below. This is a generalized representation and has not been experimentally validated for this compound.[7]

Caption: Hypothetical modulation of the TLR4 signaling pathway by this compound.

Conclusion

This compound represents a valuable chemical entity with significant potential for further investigation in drug discovery and materials science. This guide has summarized its core chemical properties and structure, outlined relevant experimental methodologies for its synthesis and analysis, and suggested potential avenues for exploring its biological activity. The information provided herein is intended to serve as a foundational resource to facilitate and inspire future research and development efforts centered on this promising molecule.

References

- 1. appchemical.com [appchemical.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-(4-Fluorophenyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(4-Fluorophenyl)phenol, a biphenyl compound of interest in medicinal chemistry and materials science. The primary synthetic route described herein involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the core biphenyl structure, followed by a demethylation step to yield the final phenolic product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate its application in a laboratory setting.

I. Overview of the Synthetic Pathway

The synthesis commences with the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-methoxyphenylboronic acid and 1-bromo-4-fluorobenzene. This reaction efficiently constructs the C-C bond between the two aromatic rings, yielding the intermediate, 4'-fluoro-3-methoxybiphenyl. Subsequent cleavage of the methyl ether in this intermediate using boron tribromide (BBr₃) affords the desired this compound.

II. Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Suzuki-Miyaura Cross-Coupling of 3-Methoxyphenylboronic Acid and 1-Bromo-4-fluorobenzene

| Parameter | Value | Reference |

| Reactants | 3-Methoxyphenylboronic acid, 1-Bromo-4-fluorobenzene | General Suzuki Coupling Protocols |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | [1][2] |

| Base | Potassium Carbonate (K₂CO₃) | [3] |

| Solvent | Dimethylformamide (DMF) / Water | [3] |

| Temperature | 70-110 °C | [3] |

| Reaction Time | 3-8 hours | [3] |

| Reported Yield of Analogous Reactions | 85-98% | [1] |

Table 2: Demethylation of 4'-Fluoro-3-methoxybiphenyl

| Parameter | Value | Reference |

| Reactant | 4'-Fluoro-3-methoxybiphenyl | |

| Reagent | Boron Tribromide (BBr₃) | [4][5][6] |

| Solvent | Dichloromethane (DCM) | [4][6] |

| Temperature | -78 °C to Room Temperature | [4] |

| Reaction Time | Overnight | [4][6] |

| Reported Yield of Analogous Reactions | 77-86% | [4] |

III. Experimental Protocols

A. Step 1: Synthesis of 4'-Fluoro-3-methoxybiphenyl via Suzuki-Miyaura Coupling

This protocol is adapted from established Suzuki-Miyaura coupling procedures for aryl halides and arylboronic acids.[1][3]

Materials:

-

3-Methoxyphenylboronic acid

-

1-Bromo-4-fluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for extraction and purification

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenylboronic acid (1.0 equiv), 1-bromo-4-fluorobenzene (1.0 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add anhydrous dimethylformamide (DMF) and water (typically a 95:5 mixture) to dissolve the reactants.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), to the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4'-fluoro-3-methoxybiphenyl by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

B. Step 2: Synthesis of this compound via Demethylation

This protocol is adapted from a procedure for the demethylation of a similar methoxybiphenyl compound using boron tribromide.[4]

Materials:

-

4'-Fluoro-3-methoxybiphenyl

-

Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Diethyl ether

-

2N Sodium hydroxide (NaOH) solution

-

Dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Dry ice/acetone bath

-

Standard glassware for extraction and purification

Procedure:

-

Dissolve 4'-fluoro-3-methoxybiphenyl (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.1 equiv per methoxy group) in DCM to the cooled solution via the dropping funnel with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

-

Once gas evolution has ceased, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Extract the organic layer with a 2N sodium hydroxide solution.

-

Separate the aqueous layer and acidify it with dilute hydrochloric acid until a precipitate forms.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

IV. Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Caption: Experimental workflow for the BBr₃ demethylation step.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

Spectroscopic Profile of 3-(4-Fluorophenyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(4-Fluorophenyl)phenol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. It is intended to serve as a reference for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of related structures, including 4-fluorobiphenyl, 3-hydroxybiphenyl, and general principles of spectroscopic interpretation.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d | 2H | H-2', H-6' |

| ~7.35 | t | 1H | H-5 |

| ~7.20 | d | 1H | H-6 |

| ~7.10 | t | 2H | H-3', H-5' |

| ~6.90 | s | 1H | H-2 |

| ~6.80 | d | 1H | H-4 |

| ~5.00 | s (broad) | 1H | -OH |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' |

| ~156 | C-3 |

| ~142 | C-1 |

| ~137 (d, ⁴JCF ≈ 3 Hz) | C-1' |

| ~130 | C-5 |

| ~129 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |

| ~118 | C-6 |

| ~116 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |

| ~115 | C-4 |

| ~114 | C-2 |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1610, 1585, 1500, 1470 | Medium-Strong | Aromatic C=C stretching |

| ~1220 | Strong | C-O stretch (phenolic) |

| ~1230 | Strong | C-F stretch |

| 850-800 | Strong | p-disubstituted benzene C-H out-of-plane bend |

| 800-750, 700-680 | Strong | m-disubstituted benzene C-H out-of-plane bend |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺ (Molecular Ion) |

| 187 | Moderate | [M-H]⁺ |

| 159 | Moderate | [M-CHO]⁺ |

| 133 | Moderate | [M-C₂H₂O]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Obtain the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) and subtract it from the sample spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization : Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is a hard ionization technique that often leads to extensive fragmentation, providing structural information. ESI is a softer ionization method that typically yields a prominent molecular ion peak.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-3-ol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound 4'-Fluoro-[1,1'-biphenyl]-3-ol is a fluorinated biphenyl derivative. Biphenyl structures are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The fluorine substituent can enhance metabolic stability and binding affinity to biological targets.

IUPAC Name: 3-(4-Fluorophenyl)phenol

Synonyms:

-

4'-Fluoro-[1,1'-biphenyl]-3-ol

-

4'-Fluoro-3-hydroxybiphenyl

-

3-Hydroxy-4'-fluorobiphenyl

CAS Number: 10540-41-7

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of 4'-Fluoro-[1,1'-biphenyl]-3-ol is essential for its application in research and development. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₉FO | - |

| Molecular Weight | 188.20 g/mol | - |

| Appearance | Off-white to light yellow solid (predicted) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | ~9-10 (estimated) | General knowledge |

| logP | ~3.5 (estimated) | General knowledge |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (CDCl₃, 400 MHz): δ ~7.5-7.0 (m, 8H, Ar-H), ~5.0 (s, 1H, OH). The aromatic region will show complex splitting patterns due to coupling between protons on both rings. |

| ¹³C NMR | Predicted chemical shifts (CDCl₃, 100 MHz): Signals expected in the aromatic region (δ ~115-160 ppm). The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F). |

| IR Spectroscopy | Characteristic peaks (cm⁻¹): ~3600-3200 (broad, O-H stretch), ~3100-3000 (C-H stretch, aromatic), ~1600-1450 (C=C stretch, aromatic), ~1250-1000 (C-O stretch, phenol; C-F stretch).[1] |

| Mass Spectrometry | Expected [M]+ at m/z = 188.20. Fragmentation patterns would likely involve loss of CO and HF. |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-ol can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.[2]

Reaction Scheme:

Caption: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-3-ol.

Experimental Protocol:

-

Reagents and Materials:

-

3-Hydroxyphenylboronic acid (1.0 eq)

-

1-Fluoro-4-iodobenzene (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene (solvent)

-

Water (solvent)

-

Nitrogen or Argon gas (for inert atmosphere)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 3-hydroxyphenylboronic acid, 1-fluoro-4-iodobenzene, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed toluene and a degassed aqueous solution of potassium carbonate.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-Fluoro-[1,1'-biphenyl]-3-ol.

-

Potential Biological Activity and Signaling Pathways

While specific biological data for 4'-Fluoro-[1,1'-biphenyl]-3-ol is not extensively available, the structural motifs of fluorinated biphenyls and phenols suggest potential activities in several areas of drug discovery. Phenolic compounds are known to possess a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[3] The introduction of a fluorine atom can enhance these properties.[4][5]

Hypothesized Mechanism of Action in Cancer Cells:

Based on the known activities of similar phenolic compounds, 4'-Fluoro-[1,1'-biphenyl]-3-ol could potentially modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[6][7]

Caption: Hypothesized signaling pathway inhibition.

Suggested Experimental Assays

To elucidate the biological activity of 4'-Fluoro-[1,1'-biphenyl]-3-ol, a series of in vitro assays are recommended.

Experimental Workflow for Biological Screening:

Caption: Workflow for biological evaluation.

Protocol for MTT Cytotoxicity Assay:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37 °C with 5% CO₂.

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of 4'-Fluoro-[1,1'-biphenyl]-3-ol in culture media.

-

Replace the media in the wells with the media containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the media and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.[8]

-

This technical guide provides a foundational overview of 4'-Fluoro-[1,1'-biphenyl]-3-ol. Further experimental validation is necessary to fully characterize its properties and biological activities.

References

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolic compounds as selective antineoplasic agents against multidrug-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tamoxifen (CAS RN: 10540-29-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.

Abstract

This technical guide provides a comprehensive overview of Tamoxifen, a well-established selective estrogen receptor modulator (SERM). While the user initially inquired about CAS number 10540-41-7, extensive database searches have conclusively identified the correct CAS Registry Number for Tamoxifen as 10540-29-1 . This document will proceed with the data pertaining to this confirmed CAS number. The guide summarizes the key physical, chemical, and toxicological properties of Tamoxifen. It delves into its mechanism of action, metabolic pathways, and pharmacokinetic profile. Furthermore, detailed experimental protocols for common assays and visualizations of relevant signaling pathways are provided to support researchers in their study of this significant therapeutic agent.

Chemical and Physical Properties

Tamoxifen is a nonsteroidal triphenylethylene derivative with a complex pharmacological profile.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Registry Number | 10540-29-1 | [3][4] |

| IUPAC Name | (Z)-2-[4-(1,2-diphenylbut-1-en-1-yl)phenoxy]-N,N-dimethylethanamine | [5] |

| Molecular Formula | C₂₆H₂₉NO | [3] |

| Molecular Weight | 371.52 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 96-98 °C | [7] |

| pKa | 8.85 | [8] |

| Solubility | Insoluble in water. Soluble in methanol, ethanol, propanol, propylene glycol, dimethyl sulfoxide (DMSO), and chloroform. | [4][6] |

| LogP | 7.1 | [9] |

Safety and Toxicology

Tamoxifen is classified as a known human carcinogen and requires careful handling.[10][11] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling the compound.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

Toxicological Data:

| Parameter | Value | Species | Reference(s) |

| LD50 (Oral) | 4100 mg/kg | Rat | [13] |

| Carcinogenicity | Known to be a human carcinogen (IARC Group 1) | Human | [10][11] |

| Reproductive Toxicity | May damage fertility or the unborn child. | [14] |

Mechanism of Action and Pharmacology

Tamoxifen is a selective estrogen receptor modulator (SERM), exhibiting both estrogen antagonist and agonist effects depending on the target tissue.[1][2]

Estrogen Receptor Modulation

In breast tissue, Tamoxifen acts as an estrogen receptor antagonist.[15][16] It competitively binds to estrogen receptors (ERα and ERβ), preventing the binding of estradiol.[2][15] This Tamoxifen-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. However, the complex fails to recruit the necessary coactivators for gene transcription, leading to a blockade of estrogen-mediated cell growth and proliferation in hormone receptor-positive breast cancer cells.[2][17]

Conversely, in other tissues such as the endometrium and bone, Tamoxifen can act as an estrogen agonist.[1][2] This tissue-specific activity is a key feature of SERMs.

Pharmacokinetics and Metabolism

Tamoxifen is administered orally and is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8][18] The main metabolic pathways are N-demethylation and 4-hydroxylation.[18] These processes lead to the formation of several active metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen, and the most potent metabolite, endoxifen.[5][19] The activity of CYP2D6 and CYP3A4 is crucial for the conversion of Tamoxifen to its more active forms.[5] Genetic variations in these enzymes can lead to inter-individual differences in drug response.[20] Tamoxifen and its metabolites are primarily excreted in the feces.[8]

Signaling Pathways and Resistance

While Tamoxifen is highly effective, acquired resistance can develop. This is often associated with the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the ER-blocking effects of Tamoxifen. Key pathways implicated in Tamoxifen resistance include the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways.[21]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of Tamoxifen on the proliferation of breast cancer cell lines (e.g., MCF-7).

Materials:

-

MCF-7 cells (or other ER-positive breast cancer cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Tamoxifen (dissolved in DMSO to create a stock solution)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Tamoxifen Treatment: Prepare serial dilutions of Tamoxifen from the stock solution in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the Tamoxifen dilutions (and a vehicle control with DMSO) to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Analytical Methods

Mass Spectrometry (MS): High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common method for the quantitative analysis of Tamoxifen and its metabolites in biological samples.[22][23][24]

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the Tamoxifen molecule and to study its interactions with other molecules.[25][26][27]

Drug Interactions

Tamoxifen's metabolism can be affected by co-administration of other drugs, particularly those that inhibit or induce CYP2D6 and CYP3A4 enzymes.[28][29][30] For example, potent CYP2D6 inhibitors like certain selective serotonin reuptake inhibitors (SSRIs) can reduce the conversion of Tamoxifen to its active metabolite endoxifen, potentially decreasing its efficacy.[29] It is crucial for researchers and clinicians to be aware of potential drug interactions.[31]

References

- 1. Tamoxifen - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. scbt.com [scbt.com]

- 4. Tamoxifen | 10540-29-1 [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. adipogen.com [adipogen.com]

- 7. Tamoxifen [drugfuture.com]

- 8. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Tamoxifen - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. swolverine.com [swolverine.com]

- 16. breastcancer.org [breastcancer.org]

- 17. researchgate.net [researchgate.net]

- 18. ClinPGx [clinpgx.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Frontiers | Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of tamoxifen and its metabolites in synthetic gastric fluid digests and urine samples using high-performance liquid chromatography with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analysis of tamoxifen and its metabolites in human plasma by gas chromatography-mass spectrometry (GC-MS) using selected ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Theoretical calculation of uv-vis, ir spectra and reactivity properties of tamoxifen drug: a methodology comparison - MedCrave online [medcraveonline.com]

- 28. Drug Interactions With Tamoxifen and Treatment Effectiveness in Premenopausal Breast Cancer Patients: A Bayesian Joint Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bmj.com [bmj.com]

- 30. Tamoxifen (drug interactions) | Research Starters | EBSCO Research [ebsco.com]

- 31. 5 Drugs That Interact With Tamoxifen: Antidepressants, Phentermine, and More | MyBCTeam [mybcteam.com]

Molecular weight and formula of 3-(4-Fluorophenyl)phenol

An In-depth Technical Guide to 3-(4-Fluorophenyl)phenol

This technical guide provides comprehensive information on the chemical properties, analytical methodologies, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is an aromatic organic compound.[1][2] Its structure, featuring a fluorinated phenyl group linked to a phenol, makes it a subject of interest in medicinal chemistry and material science. Phenol derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉FO | [3][4] |

| Molecular Weight | 188.20 g/mol | [4] |

| CAS Number | 10540-41-7 | [3][4][5] |

| MDL Number | MFCD06802305 | [3] |

| Purity | ≥98% (typical) | [5] |

Experimental Protocols

Detailed methodologies for the analysis of phenolic compounds are crucial for quality control and research purposes. Below are representative protocols for purity analysis via High-Performance Liquid Chromatography (HPLC) and a general method for Gas Chromatography (GC).

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a stability-indicating HPLC method for the purity analysis of this compound, adapted from established methods for similar phenolic compounds.[6] This technique is effective for separating the main compound from potential impurities and degradation products.[6]

1. Objective: To determine the purity of a this compound sample and identify any related impurities.

2. Materials and Equipment:

-

High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reference standard of this compound.

-

Acetonitrile (HPLC grade).

-

Milli-Q water or equivalent.

-

Formic acid or trifluoroacetic acid (for mobile phase modification).

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

3. Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

4. Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard stock solution.

-

Analysis: Inject the prepared solutions into the HPLC system.

-

Data Processing: Calculate the purity of the sample by comparing the peak area of the analyte with that of the reference standard, using the area normalization method.

Protocol 2: Analysis of Phenols by Gas Chromatography (GC)

This protocol describes a general procedure for the analysis of underivatized phenols using a Gas Chromatograph with a Flame Ionization Detector (GC/FID), based on EPA Method 8041A.[7][8]

1. Objective: To separate and detect this compound in a sample matrix.

2. Materials and Equipment:

-

Gas chromatograph suitable for capillary columns with an FID.

-

Fused-silica open-tubular column (e.g., DB-5 or equivalent).

-

Helium or Nitrogen as carrier gas.

-

Syringes and sample vials.

3. Chromatographic Conditions:

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas Flow: Constant flow, ~1-2 mL/min.

4. Procedure:

-

Sample Preparation: Samples are extracted using an appropriate preparation method. The solvent is exchanged to one compatible with the GC/FID detector.[8]

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Analysis: The underivatized phenol is separated on the capillary column and detected by the FID.[7][8]

-

Identification: The retention time of the peak is compared with that of a known standard for identification.

Visualizations

Workflow for Analytical Characterization

The following diagram illustrates a logical workflow for the analytical characterization and purity assessment of a synthesized batch of this compound.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. appchemical.com [appchemical.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 10540-41-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. settek.com [settek.com]

- 8. epa.gov [epa.gov]

Technical Guide: Physical and Chemical Properties of 3-(4-Fluorophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 3-(4-Fluorophenyl)phenol (CAS No: 10540-41-7).[1][2] Due to the limited availability of experimental data for this specific compound, this document incorporates predicted properties and data from structurally related compounds to offer a comprehensive profile for research and development applications.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that many of these values are estimated based on the properties of similar molecules and computational models, as direct experimental data is not widely published.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₉FO | [1] |

| Molecular Weight | 188.20 g/mol | [1][2] |

| CAS Number | 10540-41-7 | [1][2] |

| Appearance | Not specified. Likely a white to off-white crystalline solid. | Inferred from similar phenol compounds.[2] |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Not available. Expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and DMSO. | Inferred from the properties of phenols. |

| pKa | Estimated to be between 9.0 and 9.9. | The pKa of 3-fluorophenol is 9.3[3]. The electron-withdrawing nature of the 4-fluorophenyl group is expected to result in a slightly lower pKa than that of phenol (pKa ≈ 10). |

| LogP | Not available. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to show a complex pattern in the aromatic region (δ 6.8-7.6 ppm). The protons on the 4-fluorophenyl ring should appear as two distinct multiplets, each integrating to two protons. The protons on the phenol ring will also produce multiplets. A broad singlet, corresponding to the hydroxyl proton, is expected, with its chemical shift being dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum is predicted to display twelve distinct signals. The carbon atom attached to the fluorine atom will appear as a doublet with a large ¹JCF coupling constant. The other carbons of the fluorinated ring will also show smaller C-F couplings. The carbon bearing the hydroxyl group is expected to be the most downfield signal for the phenolic ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.[4]

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.[4]

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.[4]

-

A strong C-O stretching band around 1200 cm⁻¹.

-

A strong C-F stretching band, typically observed between 1100 and 1250 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z 188. Common fragmentation patterns for biphenyls and phenols would be expected, including the loss of a CO molecule from the phenol ring.

Synthesis and Reactivity

Proposed Synthetic Protocol

A plausible method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient means of forming the biaryl C-C bond.

Experimental Workflow: Suzuki-Miyaura Coupling

References

- 1. appchemical.com [appchemical.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Discovery and Enduring Impact of Fluorinated Biphenyls: A Technical Guide for Researchers

An in-depth exploration of the synthesis, history, and application of fluorinated biphenyl compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource on this critical chemical scaffold.

Fluorinated biphenyls represent a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the biphenyl framework imparts unique physicochemical properties, leading to enhanced metabolic stability, modulated lipophilicity, and improved binding affinity to biological targets. This technical guide delves into the historical discovery of these compounds, details key synthetic methodologies, presents quantitative data for comparative analysis, and illustrates their mechanism of action in significant biological pathways.

A Historical Perspective: From Foundational Reactions to Modern Synthesis

The advent of fluorinated biphenyls was not a singular event but rather the culmination of parallel advancements in two distinct areas of organic chemistry: the synthesis of the biphenyl scaffold and the introduction of fluorine onto aromatic rings.

Early methods for biphenyl synthesis, such as the Ullmann reaction , first reported by Fritz Ullmann in 1901, involved the copper-mediated coupling of two aryl halides.[1] This reaction, though groundbreaking, often required harsh conditions and stoichiometric amounts of copper.[1][2] Another classical approach, the Gomberg-Bachmann reaction , developed in 1924, utilizes the diazotization of an aniline followed by reaction with another aromatic compound, though it often suffers from low yields.[3]

The introduction of fluorine onto an aromatic ring was significantly advanced by the Balz-Schiemann reaction , discovered in 1927.[4] This reaction proceeds through the thermal decomposition of a diazonium tetrafluoroborate salt and provided a more reliable method for synthesizing fluoroaromatics than direct fluorination. An early example of the synthesis of a fluorinated biphenyl is the preparation of 4,4'-difluorobiphenyl using an improved Balz-Schiemann reaction starting from benzidine.[4]

The latter half of the 20th century witnessed the development of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of biaryl compounds, including their fluorinated analogues. The Suzuki-Miyaura coupling , Negishi coupling , and other related methods now offer highly efficient and versatile routes to these structures with excellent functional group tolerance.[5][6]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated biphenyls can be broadly categorized into two approaches: the fluorination of a pre-formed biphenyl scaffold or the coupling of fluorinated aromatic precursors. The latter is now the most common and versatile strategy.

Balz-Schiemann Reaction

This classical method remains a viable route for the synthesis of certain fluoroaromatics that can then be used in coupling reactions.

Experimental Protocol: Synthesis of 4,4'-Difluorobiphenyl from Benzidine [4]

-

Tetrazotization: A solution of benzidine dihydrochloride in water and concentrated hydrochloric acid is cooled to below -5 °C. An aqueous solution of sodium nitrite is added over two hours, maintaining the low temperature, to form the tetrazo solution.

-

Formation of the Tetrafluoroborate Salt: A cold solution of fluoboric acid (prepared from boric acid and hydrofluoric acid) is added to the tetrazo solution, keeping the temperature below 10 °C. The resulting paste of 4,4'-biphenylene-bis-diazonium borofluoride is filtered, washed sequentially with cold water, cold methanol, and ether, and then dried thoroughly in a vacuum desiccator.

-

Thermal Decomposition: The dried salt is placed in a flask and heated. Once the decomposition begins (indicated by the evolution of white fumes), the heating is moderated to allow the reaction to proceed spontaneously. After the initial vigorous reaction subsides, heating is resumed to ensure complete decomposition.

-

Purification: The crude 4,4'-difluorobiphenyl is recovered from the reaction flask by steam distillation. A second steam distillation yields the pure, white compound.

Ullmann Reaction

The Ullmann reaction is a classical method for the homocoupling of aryl halides to form symmetrical biphenyls.

Experimental Protocol: Synthesis of Decafluorobiphenyl [7]

-

Activation of Copper: Copper powder is activated prior to use.

-

Coupling Reaction: Bromopentafluorobenzene is dissolved in dry dimethylformamide (DMF). Activated copper is added, and the mixture is heated at its boiling point under an argon atmosphere for 5 hours.

-

Workup and Purification: After cooling to room temperature, the solid is filtered off and washed with DMF. The combined filtrate is processed to isolate the crude product. The solid product is then filtered from unreacted bromopentafluorobenzene and recrystallized from hexane to yield decafluorobiphenyl.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is one of the most widely used methods for the synthesis of unsymmetrical biphenyls.

Experimental Protocol: General Procedure for the Synthesis of Difluorinated Biphenyl Compounds [8]

-

Reaction Setup: In a pressure tube, 1-bromo-3,4-difluorobenzene (1.0 eq), an appropriate arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol%) are combined.

-

Solvent Addition: A 1:3 (v/v) mixture of water and 1,4-dioxane is added to the pressure tube.

-

Reaction: The tube is sealed and heated to 105 °C for 8.5 hours.

-

Monitoring and Purification: The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the desired product is purified by column chromatography on silica gel.

Quantitative Data on Synthesis and Properties

The choice of synthetic route can significantly impact the yield and purity of the final product. The following tables provide a comparative overview of reaction yields for different synthetic methods and list the physicochemical properties of selected fluorinated biphenyl compounds.

| Target Compound | Synthetic Method | Starting Materials | Yield (%) | Reference |

| 4,4'-Difluorobiphenyl | Balz-Schiemann | Benzidine | 54-56 | [4] |

| 3,3'-Bitolyl | Ullmann | 3-Iodotoluene | 45-60 | [7] |

| Decafluorobiphenyl | Ullmann | Bromopentafluorobenzene | 70 | [7] |

| 4′-(tert-Butyl)-3,4-difluoro-1,1′-biphenyl | Suzuki-Miyaura | 1-Bromo-3,4-difluorobenzene, (4-(tert-butyl)phenyl)boronic acid | 77 | [8] |

| 1-(3′,4′-Difluoro-[1,1′-biphenyl]-4-yl)ethanone | Suzuki-Miyaura | 1-Bromo-3,4-difluorobenzene, (4-acetylphenyl)boronic acid | 79 | [8] |

| 4-Fluoro-4'-methylbiphenyl | Suzuki-Miyaura | Not specified | Not specified | [9] |

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Reference |

| 4-Fluorobiphenyl | C₁₂H₉F | 75-79 | 283-284 | [10] |

| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | 88-89 | Not specified | [4] |

| 4-Bromo-2-fluoro-1,1'-biphenyl | C₁₂H₈BrF | Not specified | Not specified | [11] |

| 4'-(tert-Butyl)-3,4-difluoro-1,1'-biphenyl | C₁₆H₁₆F₂ | 105-107 | Not specified | [8] |

| 1-(3′,4′-Difluoro-[1,1′-biphenyl]-4-yl)ethanone | C₁₄H₁₀F₂O | 71-72 | Not specified | [8] |

Applications in Drug Discovery: Targeting Key Biological Pathways

The unique properties conferred by fluorine make fluorinated biphenyls privileged scaffolds in drug design. They are integral components of drugs targeting a range of diseases, including viral infections and thromboembolic disorders.

Inhibition of HIV-1 Reverse Transcriptase

Diarylpyrimidine (DAPY) derivatives, which feature a fluorinated biphenyl moiety, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[3][12] These inhibitors bind to an allosteric pocket on the reverse transcriptase enzyme, inducing conformational changes that inhibit its DNA polymerase activity.[13]

The fluorinated biphenyl "wing" of the DAPY molecule extends into a hydrophobic channel within the NNRTI binding pocket, forming interactions with key amino acid residues.

Inhibition of Factor Xa

Fluorinated biphenyls are also a key structural feature in a class of direct oral anticoagulants that inhibit Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[14] These inhibitors bind to the active site of FXa, preventing the conversion of prothrombin to thrombin and thereby reducing clot formation.[14]

The active site of FXa contains two key hydrophobic pockets, S1 and S4. The fluorinated biphenyl moiety of the inhibitor typically occupies the S4 pocket, forming hydrophobic and π-π stacking interactions with aromatic residues like Tyr99, Phe174, and Trp215.[15] Another part of the inhibitor molecule binds to the S1 pocket, which is often occupied by a halogenated aromatic ring that can form a key interaction with Tyr228.[14]

The following table presents the inhibitory activity of selected fluorinated biphenyl-containing compounds against their respective targets.

| Compound Class | Target | Example Compound | IC₅₀ / EC₅₀ (nM) | Reference |

| Diarylpyrimidine (DAPY) | HIV-1 Reverse Transcriptase | Compound 1 (from study) | 5.5 (IC₅₀) | [16] |

| Diarylpyrimidine (DAPY) | HIV-1 (Wild Type) | TF2 (from study) | 7.6 (EC₅₀) | [3] |

| Diarylpyrimidine (DAPY) | HIV-1 (K103N Mutant) | TF2 (from study) | 28.1 (EC₅₀) | [3] |

| Pyrazole-based | Factor Xa | Compound 3 (from study) | 23 (IC₅₀) | [17] |

| Pyrrolidinone-based | Factor Xa | Compound 8 (from study) | 13.4 (IC₅₀) | [17] |

| Pyridinone-based | Factor Xa | Compound 15 (from study) | 2.02 (IC₅₀) | [17] |

Conclusion

From their origins in the foundational reactions of organic synthesis to their current prominence as key components of life-saving drugs and advanced materials, fluorinated biphenyl compounds have had a profound impact on science and technology. The continuous development of novel synthetic methods provides chemists with ever more powerful tools to construct these valuable scaffolds. As our understanding of their structure-activity relationships deepens, fluorinated biphenyls will undoubtedly continue to be a source of innovation for researchers, scientists, and drug development professionals for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - Rey Juan Carlos University [portalcientifico.urjc.es]

- 7. tandfonline.com [tandfonline.com]

- 8. 2D and 3D QSAR studies of diarylpyrimidine HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-4'-methyl-1,1'-biphenyl | C13H11F | CID 9964281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-氟联苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Identification of Novel Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors by Exploring the Primer Grip Region - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-HIV potential of diarylpyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors: design, synthesis, docking, TOPKAT analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. remedypublications.com [remedypublications.com]

- 16. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

The Evolving Landscape of Fluorophenol Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds

The incorporation of fluorine into phenolic structures is a cornerstone of modern medicinal chemistry. This strategic fluorination dramatically alters the physicochemical properties of the parent phenol molecule, often leading to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability. These modifications have unlocked a diverse and potent range of biological activities, positioning fluorophenol derivatives as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth exploration of the significant biological activities of these compounds, grounded in experimental data and mechanistic insights. We will delve into their anticancer, antimicrobial, enzyme inhibitory, anti-inflammatory, and antioxidant properties, supported by detailed protocols and data-driven analyses to empower researchers in their quest for new and effective therapeutic agents.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Fluorophenol derivatives have emerged as a significant class of compounds with potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Cytotoxicity and Antiproliferative Effects

A notable subclass of fluorophenol derivatives demonstrating significant anticancer potential are the fluorinated chalcones. These compounds, synthesized through Claisen-Schmidt condensation, have shown promising activity against various cancer cell lines. For instance, certain fluorinated chalcones have exhibited potent cytotoxicity against breast cancer (4T1), and liver cancer (HepG2) cell lines.[1][2] Similarly, fluorinated aminophenol derivatives have been investigated as kinase inhibitors, targeting pathways crucial for cancer cell survival and proliferation.[3]

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Chalcones | (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Not Specified | Efficacy comparable to dexamethasone | [4] |

| Fluorinated chalcone with -OCH3 at ring B | HepG2 | 67.51 - 108.20 | [2] | |

| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | Human Cancer Cell Panel (39 lines) | Most effective of tested compounds | [5] | |

| Fluorinated Aminophenols | N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides | BRAFV600E Mutant Cells | 0.0004 - 0.009 | [6] |

| Fluorinated Phenylhydrazines | Fluorinated Schiff base (Compound 6) | A549 (Lung) | 0.64 | [7] |

Mechanisms of Action and Signaling Pathways

The anticancer activity of fluorophenol derivatives is often attributed to their ability to induce programmed cell death, or apoptosis. This can be triggered through various signaling cascades. For instance, some fluorinated chalcones have been shown to induce apoptosis, a claim supported by acridine orange staining data.[8]

A critical signaling network frequently dysregulated in cancer is the RAS/RAF/MEK/ERK (MAPK) pathway . This pathway plays a central role in cell proliferation, differentiation, and survival. Fluorinated aminophenol derivatives have been specifically designed as inhibitors of key kinases within this cascade, such as BRAF, which is often mutated in various cancers.[3] By inhibiting these kinases, the downstream signaling that promotes cancer cell growth is blocked.

Figure 1: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and the inhibitory action of certain fluorophenol derivatives on RAF kinases.

Antimicrobial Properties: A Broad Spectrum of Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Fluorophenol derivatives, particularly fluorinated quinolones, have a well-established history as potent broad-spectrum antibacterial agents.[5][6][9] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]

Antibacterial and Antifungal Spectrum

Fluorinated quinolones exhibit activity against a wide range of Gram-negative and Gram-positive bacteria.[5][6] The introduction of a fluorine atom at the C6 position of the quinolone structure significantly enhances their antimicrobial potency and cellular penetration.[10] Beyond quinolones, other fluorinated chalcones and phenolic compounds have also demonstrated notable antimicrobial effects.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Fluorinated Quinolones | Gram-negative bacteria (e.g., Pseudomonas aeruginosa) | Varies | [6] |

| Gram-positive bacteria (e.g., Staphylococci) | Varies | [6] | |

| Fluorinated Chalcones | Staphylococcus aureus RN 4220 | 1 | [11] |

| Staphylococcus aureus KCTC 503 | 1 | [11] | |

| Other Fluorophenols | Escherichia coli | >512 | [12] |

| Micrococcus luteus | 8 | ||

| Pseudomonas aeruginosa | 8 | ||

| Ralstonia solanacearum | 8 | ||

| Alternaria alternata | 8 |

Enzyme Inhibition: Precision Targeting of Pathological Processes

The ability of small molecules to selectively inhibit enzymes is a fundamental strategy in drug discovery. Fluorophenol derivatives have been successfully designed as potent inhibitors of various enzymes implicated in a range of diseases. The electronegativity of the fluorine atom can enhance the binding affinity of the inhibitor to the enzyme's active site.[13]

Key Enzyme Targets and Inhibition Constants

Several classes of enzymes are targeted by fluorophenol derivatives. For instance, fluorinated aminopterin analogues have been shown to be potent inhibitors of dihydrofolate reductase, an important target in cancer chemotherapy.[14] Other studies have demonstrated the inhibition of enzymes like glutathione S-transferase (GST) and glutathione reductase (GR) by fluorophenylthiourea derivatives.[15]

| Compound Class | Enzyme Target | Inhibition Constant (Ki) | Reference |

| Fluorophenylthiourea derivatives | Glutathione Reductase (GR) | 23.04 ± 4.37 µM - 59.97 ± 13.45 µM | [15] |

| Glutathione S-Transferase (GST) | 7.22 ± 1.64 µM - 41.24 ± 2.55 µM | [15] | |

| Bromophenol derivatives | Carbonic Anhydrase I (hCA I) | 2.53 ± 0.25 nM - 25.67 ± 4.58 nM | [15] |

| Carbonic Anhydrase II (hCA II) | 1.63 ± 0.11 nM - 15.05 ± 1.07 nM | [15] | |

| Acetylcholinesterase (AChE) | 6.54 ± 1.03 nM - 24.86 ± 5.30 nM | [15] |

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Fluorophenol derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17]

Inhibition of Pro-inflammatory Mediators and Signaling Pathways

In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines. Certain fluorophenol derivatives have been shown to inhibit the production of these mediators.[4] This inhibition is often a result of the compound's ability to interfere with the upstream signaling cascades.

The NF-κB signaling pathway is a central regulator of inflammation.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes.[19] Some phenolic compounds are known to inhibit this pathway.

Figure 2: The canonical NF-κB signaling pathway and a potential point of inhibition by fluorophenol derivatives.

Antioxidant Properties: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of diseases. Phenolic compounds are well-known for their antioxidant properties, and fluorination can modulate this activity.

Radical Scavenging Activity

The antioxidant capacity of fluorophenol derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][20] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

| Compound Class | Derivative Example | Assay | IC50 (µg/mL) | Reference |

| o-Aminophenol derivatives | Compound 6a | DPPH | 12.23 | |

| Compound 6b | DPPH | 22.96 | ||

| Chalcones & Flavonols | JVC2 | Lipid Peroxidation | 33.64 | |

| JVF3 | Lipid Peroxidation | 358.47 | ||

| Macaranga hypoleuca fractions | Ethyl acetate fraction | DPPH | 14.31 | [20] |

| Ethyl acetate fraction | ABTS | 2.10 | [20] | |

| Butanol fraction | FRAP | 0.48 | [20] |

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluorinated chalcone and the evaluation of its biological activities.

Synthesis of a Fluorinated Chalcone Derivative

This protocol describes the synthesis of a fluorinated chalcone via a Claisen-Schmidt condensation reaction.[9]

Materials:

-

4-Fluoro-3-methylacetophenone (FMAA)

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Stirring apparatus

-

Thin-layer chromatography (TLC) equipment

Procedure:

-

Dissolve 1.31 mmol of 4-fluoro-3-methylacetophenone and 1.31 mmol of the desired substituted benzaldehyde in 5 mL of ethanol in a round-bottom flask.

-

To this solution, add 1.97 mmol of NaOH.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated chalcone.

-

Characterize the final product using techniques such as IR, NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Cell culture medium

-

Fluorophenol derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the fluorophenol derivative in cell culture medium.

-

Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Fluorophenol derivative stock solution

-

Methanol

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the fluorophenol derivative in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.

-

Include a control well with DPPH solution and methanol only.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

Fluorophenol derivatives represent a rich and versatile source of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, enzyme inhibitory, anti-inflammatory, and antioxidant agents underscores the value of fluorine incorporation in drug design. The continued exploration of their structure-activity relationships, elucidation of their detailed mechanisms of action, and optimization of their pharmacokinetic properties will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of human diseases. This guide serves as a foundational resource to stimulate and support these critical research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]